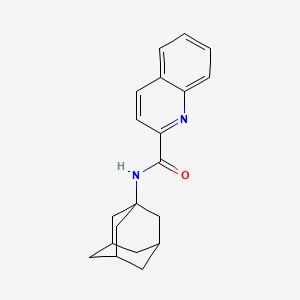

N-(1-adamantyl)quinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-adamantyl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSHTOGGDUKFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: N-(1-Adamantyl)quinoline-2-carboxamide

Executive Summary & Chemical Rationale

N-(1-Adamantyl)quinoline-2-carboxamide represents a "privileged structure" in medicinal chemistry, synthesizing two distinct pharmacophores: the quinoline-2-carboxamide core (associated with metal chelation and hydrogen bond acceptors) and the 1-adamantyl moiety (a bulky, lipophilic diamondoid cage).

This molecule is primarily investigated as a P2X7 receptor antagonist and a structural template for antimycobacterial agents. The adamantyl group serves as a "lipophilic anchor," dramatically increasing membrane permeability and metabolic stability by blocking the labile amide nitrogen from enzymatic attack, while filling large hydrophobic pockets in transmembrane receptors like P2X7 and CB2.

Physicochemical Profile (Calculated)

| Property | Value | Significance |

| Molecular Formula | C₂₀H₂₂N₂O | Core stoichiometry |

| Molecular Weight | 306.41 g/mol | Fragment-based drug discovery compliant |

| cLogP | ~4.8 - 5.2 | High lipophilicity; crosses Blood-Brain Barrier (BBB) |

| TPSA | ~42 Ų | Excellent membrane permeability (<140 Ų) |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor residue interaction |

| Rotatable Bonds | 2 | Rigid scaffold; lower entropic penalty upon binding |

Synthetic Methodology

The synthesis of N-(1-adamantyl)quinoline-2-carboxamide is a self-validating protocol relying on the amidation of quinaldic acid. The steric bulk of the adamantyl amine requires high-efficiency coupling reagents to overcome kinetic barriers.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond (N-CO), revealing two precursors:

-

Quinaldic Acid (Quinoline-2-carboxylic acid): The electrophilic acyl donor.

-

1-Adamantylamine: The nucleophilic amine.

Optimized Synthesis Protocol

Objective: Synthesis of N-(1-adamantyl)quinoline-2-carboxamide via HATU coupling.

Reagents:

-

Quinaldic acid (1.0 eq)

-

1-Adamantylamine (1.1 eq)

-

HATU (1.2 eq) [Coupling Agent]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq) [Base]

-

DMF (Dimethylformamide) [Solvent]

Step-by-Step Workflow:

-

Activation: Dissolve Quinaldic acid (10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere. Add DIPEA (30 mmol) and stir for 5 minutes.

-

Coupling: Add HATU (12 mmol) in one portion. The solution typically turns yellow/orange, indicating the formation of the activated ester (O-At ester). Stir for 15 minutes at room temperature (RT).

-

Addition: Add 1-Adamantylamine (11 mmol) slowly. The steric bulk of the amine requires the activated ester to be pre-formed for optimal yield.

-

Reaction: Stir at RT for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The lipophilic product will precipitate as a white/off-white solid.

-

Purification: Filter the precipitate. Wash with 1N HCl (to remove unreacted amine/pyridine) and saturated NaHCO₃ (to remove unreacted acid). Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthetic Pathway Diagram

Caption: HATU-mediated amidation pathway overcoming steric hindrance of the adamantyl cage.

Pharmacological Mechanism: P2X7 Receptor Antagonism

While quinoline carboxamides have diverse activities, the N-adamantyl derivative is most prominent as a P2X7 Receptor Antagonist . The P2X7 receptor is an ATP-gated cation channel involved in neuroinflammation and pain processing.

Mechanism of Action[1][2][3]

-

Binding: The quinoline core pi-stacks with aromatic residues (e.g., Phe/Tyr) in the P2X7 allosteric pocket.

-

Occlusion: The bulky adamantyl group occupies the hydrophobic pocket, preventing the conformational change required for the channel pore to open.

-

Inhibition: This prevents ATP-induced Ca²⁺ influx and the subsequent assembly of the NLRP3 inflammasome, thereby blocking IL-1β release.

Biological Signaling Pathway

Caption: P2X7 signaling cascade and the interception point of the quinoline-carboxamide antagonist.

Validation Protocol: Calcium Mobilization Assay

To verify the activity of the synthesized compound, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard.

Objective: Quantify the IC₅₀ of N-(1-adamantyl)quinoline-2-carboxamide against ATP-induced Calcium flux.

Materials:

-

HEK293 cells stably expressing human P2X7 receptor.[1]

-

Fluo-4 AM (Calcium indicator dye).

-

BzATP (P2X7 specific agonist).[2]

Protocol:

-

Seeding: Plate cells at 20,000 cells/well in black-walled 96-well plates. Incubate overnight.

-

Dye Loading: Remove media. Add loading buffer containing Fluo-4 AM (2 µM) and Probenecid (2.5 mM) to prevent dye leakage. Incubate 45 min at 37°C.

-

Pre-incubation: Add the test compound (N-(1-adamantyl)quinoline-2-carboxamide) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 min.

-

Stimulation: Place plate in FLIPR. Inject BzATP (EC₈₀ concentration, typically 100 µM) to stimulate the receptor.[2]

-

Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

-

Analysis: Calculate % Inhibition =

.

Structure-Activity Relationship (SAR) Insights

Modifications to this core structure reveal critical dependencies:

-

The Adamantyl Cage: Essential for potency. Replacing it with a smaller cyclohexyl group often results in a 10-fold loss of potency due to reduced hydrophobic packing.

-

The Quinoline Nitrogen: The position of the nitrogen (quinoline vs. isoquinoline vs. naphthalene) affects hydrogen bonding capability within the receptor pore.

-

2-Carboxamide vs 3-Carboxamide:

-

2-Carboxamide: Favors P2X7 antagonism and antimycobacterial activity.

-

3-Carboxamide (often 4-oxo): Favors CB2 (Cannabinoid) receptor agonism (e.g., JTE-907 analogs).[3]

-

References

-

J Med Chem (2007). Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists.[4]

-

PMC (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.[2][5]

-

J Med Chem (2024). N-Adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as Fluorescent Probes to Detect Microglia Activation through the Imaging of Cannabinoid Receptor Subtype 2 (CB2R).

-

PMC (2014). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides.

-

Bioorg Med Chem Lett (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists.[1]

Sources

- 1. Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoline-2-Carboxamide Derivatives: A Technical Guide to Pharmacological Activity and Synthetic Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Mechanisms of Action, and Validated Experimental Methodologies

Executive Summary

As a Senior Application Scientist, I have observed the evolution of privileged scaffolds in drug discovery, and the quinoline nucleus consistently remains at the forefront of rational drug design. Specifically, quinoline-2-carboxamide derivatives have emerged as highly versatile pharmacophores. By modifying the substituents around the quinoline centroid and leveraging the hydrogen-bonding capacity of the 2-carboxamide moiety, researchers can precisely tune these molecules to target diverse biological pathways.

This technical guide synthesizes current field-proven insights into the biological activity of quinoline-2-carboxamides, detailing their mechanisms as metalloenzyme inhibitors, epigenetic modulators, and neuroimaging agents. Furthermore, it provides self-validating experimental protocols to ensure high-fidelity synthesis and biological evaluation.

Mechanistic Profiling of Quinoline-2-Carboxamides

The biological efficacy of quinoline-2-carboxamides is dictated by their ability to act as robust structural anchors within enzyme active sites while projecting functional groups to interact with specific amino acid residues.

Metalloenzyme Targeting: Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes critical for pH homeostasis. Utilizing the "tail approach," researchers have designed 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. The causality behind this design is elegant: the primary sulfonamide group acts as a zinc-binding group (ZBG), coordinating directly with the active site zinc ion in a deprotonated state. Meanwhile, the lipophilic quinoline core and the variable 8-O-alkyl/benzyl tail interact with the hydrophobic and hydrophilic halves of the enzyme's active site cleft. This dual-interaction mechanism confers high isoform selectivity, particularly against the cytosolic hCA I and hCA II isoforms[1].

Epigenetic & Kinase Dual-Targeting: HDAC and c-Met

Tumor progression often relies on redundant survival pathways, rendering single-target therapies vulnerable to acquired resistance. To combat this, quinoline-2-carboxamides have been utilized as linkers to merge a c-Met kinase inhibitor pharmacophore with an HDAC-targeting ZBG.

-

The Mechanism: The inhibition of Histone Deacetylase (HDAC) prevents the deacetylation of histones, leading to chromatin relaxation and the transcription of tumor suppressor genes. Simultaneously, inhibiting c-Met blocks critical oncogenic signaling cascades.

-

The Result: Compounds in this class exhibit nanomolar inhibition of HDAC1 (surpassing the clinical standard, Vorinostat) and c-Met, inducing apoptosis while demonstrating low toxicity against normal endothelial cells[2].

Dual inhibition of HDAC and c-Met by quinoline-2-carboxamides inducing apoptosis.

Anti-Tubercular Activity: MmpL3 Inhibition

N-cycloalkyl quinoline-2-carboxamides have demonstrated potent efficacy against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) strains. The primary target is the Mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for the export of trehalose monomycolate to the bacterial cell wall. SAR studies reveal that increasing the bulkiness and lipophilicity of the cycloalkyl group on the amide nitrogen (e.g., cyclooctyl) directly correlates with increased anti-TB activity, provided that the compound does not precipitate in the biological test media[3].

Neuroinflammation Biomarker Targeting: TSPO PET Imaging

The translocator protein (TSPO) is a critical biomarker for macrophage-driven inflammation. Quinoline-2-carboxamides, notably [18F]LW223, have been engineered as Positron Emission Tomography (PET) radiotracers. The R-enantiomer of LW223 is particularly valuable because it binds TSPO independently of the rs6971 human polymorphism—a common genetic variation that severely limits the clinical utility of older generation radiotracers[4].

Quantitative Efficacy Data

To facilitate rapid comparison, the following table summarizes the quantitative biological activity of key quinoline-2-carboxamide derivatives across various therapeutic targets.

| Compound Class / Specific Derivative | Primary Biological Target | Efficacy Metric (IC50 / MIC / Ki) | Cellular Toxicity / Selectivity | Ref |

| Compound 5h (8-O-alkyl-N-(4-sulfamoylphenyl) derivative) | hCA I / hCA II (Carbonic Anhydrase) | High selectivity over hCA IX | [1] | |

| Compound 21g (8-substituted derivative) | HDAC1 (Epigenetic) | Low toxicity in HUVEC cells (>50 µM) | ||

| Compound 14x (c-Met/HDAC bifunctional) | HDAC1 / c-Met Kinase | Potent anti-proliferative activity | ||

| Compound 13a (N-cyclooctyl derivative) | MmpL3 (M. tuberculosis) | MIC = 56.66 µM | Active against MDR/XDR strains | [3] |

| [18F]LW223 (R-enantiomer) | TSPO (Inflammation Biomarker) | High Affinity ( | Independent of rs6971 polymorphism | [4] |

Validated Experimental Protocols

A robust drug development pipeline requires self-validating experimental systems. Below are the standard operating procedures for the synthesis and biological evaluation of these derivatives, complete with internal quality control checkpoints.

Protocol 1: Synthesis of 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides

Causality Focus: The use of HATU as a coupling reagent is critical here. It rapidly forms an active ester intermediate, preventing racemization and ensuring high yields, while DIPEA acts as a non-nucleophilic base to neutralize the system and facilitate nucleophilic attack.

-

Activation: Dissolve 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL) at 0 °C. Add HATU (1.5 eq) to the stirred solution. Stir for 1 hour at 0 °C to ensure complete formation of the active ester.

-

Amidation: Introduce sulfanilamide (1.1 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Propagation: Allow the solution to stir overnight at room temperature under an inert atmosphere (N2 or Argon).

-

Validation Checkpoint 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a new, lower-Rf spot confirms successful amide coupling[1].

-

Workup: Quench the reaction by pouring the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

-

O-Alkylation (Tail Modification): React the resulting intermediate with the desired alkyl/benzyl halide in the presence of a weak base (e.g., K2CO3) in DMF to yield the final 8-substituted product.

-

Validation Checkpoint 2 (Post-Synthesis): Validate structural integrity and purity (>95%) using High-Resolution Mass Spectrometry (HRMS) and 1H/13C NMR spectroscopy before proceeding to biological assays.

Step-by-step synthetic workflow for 8-substituted quinoline-2-carboxamide derivatives.

Protocol 2: In Vitro HDAC Inhibition Fluorometric Assay

Causality Focus: This assay relies on the cleavage of a fluorogenic peptide. If the quinoline derivative successfully inhibits HDAC, the peptide remains acetylated and cannot be cleaved by the secondary developer enzyme (trypsin), resulting in low fluorescence.

-

Enzyme Preparation: Prepare human recombinant HDAC1 enzyme in an assay buffer consisting of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.

-

Compound Addition: Add the synthesized quinoline-2-carboxamide derivatives dissolved in DMSO. Crucial: Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced protein denaturation.

-

Incubation: Add the fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) and incubate the microplate at 37 °C for 30 minutes.

-

Signal Development: Add a developer solution containing trypsin and Trichostatin A (to immediately halt any further HDAC activity). Trypsin will cleave any deacetylated AMC, releasing a fluorescent signal.

-

Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

Validation Checkpoint (System Integrity): The assay is only considered valid if the positive control (Vorinostat) yields an

aligning with established literature (~0.137 µM). Furthermore, hit compounds must be counter-screened against normal human umbilical vein endothelial cells (HUVEC) to ensure the observed activity is target-specific and not a result of broad cytotoxicity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Conclusion

The quinoline-2-carboxamide scaffold is a masterclass in medicinal chemistry versatility. By understanding the spatial requirements of target active sites—whether it is the zinc-cleft of Carbonic Anhydrase, the dual-pockets of HDAC/c-Met, or the transmembrane domains of MmpL3—researchers can systematically synthesize highly potent, selective, and self-validating therapeutic agents.

References

- Source: nih.

- Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC)

- Source: rsc.

- Source: rsc.

Sources

- 1. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10663D [pubs.rsc.org]

- 4. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Engineering Quinaldic Acid Adamantyl Amides: A Technical Guide to Dual-Target Pharmacophores

Executive Summary

As drug development pivots toward overcoming multidrug-resistant (MDR) pathogens, the strategic hybridization of distinct pharmacophores has become a cornerstone of modern medicinal chemistry. The conjugation of quinaldic acid (quinoline-2-carboxylic acid) with an adamantyl moiety via an amide linkage represents a highly effective structural marriage.

From my experience as an Application Scientist, this specific scaffold solves a critical challenge: balancing the polar, target-anchoring properties of the quinoline core with the extreme lipophilicity required for membrane penetration. This guide deconstructs the mechanistic rationale, biological efficacy, and validated synthetic workflows for quinaldic acid adamantyl amide derivatives, specifically focusing on their roles as anti-tubercular (MmpL3 inhibitors) [1] and antiviral (M2 proton channel blockers) agents [2].

Pharmacophore Rationale: The Marriage of Lipophilicity and Chelation

The biological versatility of quinaldic acid adamantyl amides stems from the distinct, yet synergistic, roles of their three structural domains. Understanding the causality behind this design is critical for downstream lead optimization.

-

The Quinaldic Acid Core: The electron-deficient quinoline ring system provides a rigid aromatic scaffold capable of π-π stacking, while the heteroatom nitrogen and the adjacent carbonyl oxygen serve as potent hydrogen-bond acceptors or metal chelators.

-

The Adamantyl Cage: Adamantane is a highly symmetrical, bulky, and lipophilic tricyclic hydrocarbon. Its primary function is to drastically increase the ClogP of the molecule, facilitating passive diffusion through the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis or anchoring the molecule into viral lipid envelopes.

-

The Amide Linkage: Beyond simply tethering the two functional groups, the amide bond restricts rotational degrees of freedom and acts as a critical hydrogen-bond donor (N-H).

Pharmacophore mapping of quinaldic acid adamantyl amides for biological targeting.

Mechanistic Pathways & Biological Efficacy

Antimycobacterial Activity (MmpL3 Inhibition)

The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter responsible for shuttling trehalose monomycolate (TMM) across the plasma membrane. Inhibition of MmpL3 halts cell wall mycolation, leading to rapid bacterial cell death [1].

When quinaldic acid is coupled with 1-adamantylamine, the resulting amide acts as a targeted MmpL3 inhibitor. Crystallographic and homology modeling reveals the causality of this interaction: the amide linker inserts directly into the S4 hydrophilic subsite of MmpL3, where the amide nitrogen forms a critical hydrogen bond with the side chain of Asp645 (distance ≈ 2.54 Å) [1]. Simultaneously, the bulky adamantyl group perfectly occupies the S5 hydrophobic subsite, establishing strong van der Waals contacts that lock the inhibitor in place.

Antiviral Activity (M2 Channel Blockade)

Adamantane derivatives (like amantadine and rimantadine) historically target the M2 proton channel of the Influenza A virus, preventing viral uncoating. However, widespread resistance (e.g., S31N mutation) has rendered these drugs largely obsolete.

Synthesizing quinaldic acid and amino acid derivatives with an adamantane carbocycle restores and enhances antiviral activity against highly pathogenic, rimantadine-resistant strains like Influenza A/H5N1 and H3N2 [2]. The adamantane cage acts as a "membranotropic carrier," dragging the quinaldic acid functional groups directly into the mutated M2 protein channel, effectively plugging the pore and suppressing viral replication [2].

Quantitative Efficacy Data

To provide a clear benchmarking standard, the following table synthesizes the quantitative biological data of these derivatives against their respective targets.

| Compound Class / Derivative | Target Pathogen | Mechanism of Action | Key Efficacy Metric |

| Quinolone-2-carboxamides (Adamantyl) | M. tuberculosis (DS & MDR) | MmpL3 Transporter Inhibition | MIC: 9.82 – 11.7 μM [1] |

| 4-(adamantyl-1)thiazolyl-2-amides | M. tuberculosis | Cell Wall Synthesis Disruption | High in vitro suppression [3] |

| Adamantyl-quinaldic acid analogs | Influenza A (H5N1) | M2 Proton Channel Blockade | Virucidal; TCID50 reduction [2] |

| Adamantyl-amino acid conjugates | Influenza A (H3N2) | Overcomes Rimantadine Resistance | High stability in human plasma [2] |

Validated Synthetic Protocol

To ensure reproducibility and scientific integrity, the synthesis of these derivatives must be approached as a self-validating system. The following protocol details the coupling of quinaldic acid with 1-adamantylamine using HBTU, specifically highlighting the chemical causality behind each step.

Step-by-step synthetic workflow and validation for quinaldic acid adamantyl amides.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

-

Dissolve 1.0 equivalent of quinaldic acid (or its 4-hydroxy derivative) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Add 1.2 equivalents of HBTU and 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

-

Causality: HBTU rapidly converts the carboxylic acid into an active OBt ester. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, ensuring it functions strictly as a proton scavenger to drive the reaction forward.

Step 2: Nucleophilic Acyl Substitution 3. After 30 minutes of activation, add 1.1 equivalents of 1-adamantylamine to the solution. 4. Stir the reaction mixture at room temperature for 12–18 hours.

-

Causality: The adamantyl cage is exceptionally bulky. This severe steric hindrance slows the kinetics of the nucleophilic attack on the active ester, necessitating an extended reaction time to achieve high yields.

Step 3: Quenching and Liquid-Liquid Extraction 5. Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

-

Self-Validation: This extraction sequence is a built-in purification step. The NaHCO₃ wash removes unreacted quinaldic acid and the water-soluble tetramethylurea byproduct generated by HBTU. The HCl wash removes unreacted 1-adamantylamine.

Step 4: Analytical Verification & Tautomerism Check 6. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography if necessary. 7. Perform ¹H-NMR and ¹³C-NMR (in DMSO-d6 or CDCl₃).

-

Self-Validation: The reaction is deemed successful upon the disappearance of the broad carboxylic acid peak (~12.0 ppm) and the emergence of a sharp amide N-H singlet (~8.0–8.5 ppm). Crucially, you must verify the integration of exactly 15 protons corresponding to the adamantyl cage clustered between 1.6 and 2.2 ppm.

-

Expert Insight: If utilizing a 4-hydroxy-quinoline-2-carboxylic acid precursor, use ¹³C-NMR to check for tautomerism. A carbonyl carbon shift near ~170 ppm indicates the compound has predominantly adopted the 4-quinolone tautomeric form [1], which drastically alters its 3D conformation and subsequent target binding affinity.

References

-

Alsayed, S. S. R., et al. "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents." RSC Advances 10.13 (2020): 7523-7540. Available at:[Link]

-

Deryabin, P. G., et al. "New Carbocyclic Amino Acid Derivatives Inhibit Infection Caused by Highly Pathogenic Influenza A Virus Strain (H5N1)." Bulletin of Experimental Biology and Medicine 161.2 (2016): 284-287. Available at:[Link]

-

Ukrainets, I. V., et al. "4-(adamantyl-1)thiazolyl-2-amides of 1-r-2-oxo-4-hydroxyquinoline-3-carboxylic acids - Potential antituberculosis drugs." Chemistry of Heterocyclic Compounds 38.11 (2002): 1361-1364. Available at:[Link]

A Deep Dive into Quinoline Derivatives as P2X7 Receptor Antagonists: A Technical Guide for Drug Discovery Professionals

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, stands at a critical intersection of inflammation, neurodegeneration, and oncology. Its activation by high concentrations of extracellular ATP, a hallmark of cellular stress and injury, triggers a cascade of pro-inflammatory events, most notably the maturation and release of IL-1β and IL-18. This central role has positioned the P2X7 receptor as a high-value therapeutic target. Among the diverse chemical scaffolds explored, quinoline derivatives have emerged as a particularly promising class of antagonists, demonstrating high potency and desirable drug-like properties. This in-depth technical guide provides a comprehensive exploration of the P2X7 receptor, the rationale for its therapeutic targeting, and a detailed examination of quinoline-based antagonists. We will delve into their mechanism of action, structure-activity relationships, and provide field-proven experimental workflows for their discovery and characterization, offering a practical perspective for researchers and drug development professionals.

The P2X7 Receptor: A Key Modulator of Inflammation and Disease

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1][2] Unlike its counterparts, it requires high concentrations of adenosine 5'-triphosphate (ATP) for activation, a condition typically associated with tissue damage and inflammation.[3][4] This distinct activation profile underscores its role as a sensor of cellular danger.

Mechanism of Action: From Channel to Pore

Upon binding to extracellular ATP, the P2X7 receptor undergoes a conformational change, opening a non-selective cation channel that allows the influx of Na+ and Ca2+ and the efflux of K+.[5][6] This initial channel opening leads to membrane depolarization. A defining characteristic of sustained P2X7 receptor activation is the formation of a large, non-selective pore, permeable to molecules up to 900 Da.[5][7][8]

The formation of this macropore is a critical event that initiates a cascade of downstream signaling pathways, most notably the activation of the NLRP3 inflammasome.[4] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[1][9]

Figure 1: P2X7 Receptor Signaling Cascade. High concentrations of extracellular ATP activate the P2X7 receptor, leading to ion flux, macropore formation, and subsequent activation of the NLRP3 inflammasome, culminating in the release of mature pro-inflammatory cytokines.

Role in Pathophysiology

The central role of the P2X7 receptor in inflammation implicates it in a wide array of diseases:

-

Neuroinflammatory and Neurodegenerative Diseases: The P2X7 receptor is highly expressed on microglia, the resident immune cells of the central nervous system.[6] Its overactivation contributes to the chronic neuroinflammation observed in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[6]

-

Chronic Pain: Activation of the P2X7 receptor in glial cells of the spinal cord is a key driver in the development and maintenance of neuropathic and inflammatory pain.[2]

-

Autoimmune Disorders: The receptor's ability to drive the release of potent pro-inflammatory cytokines like IL-1β makes it a significant contributor to the pathology of rheumatoid arthritis and other autoimmune conditions.[10]

-

Oncology: The P2X7 receptor exhibits a dual role in cancer.[5] While high levels of activation can induce cancer cell death, lower levels can promote tumor growth and metastasis.[5]

Quinoline Derivatives: A Promising Class of P2X7 Receptor Antagonists

The therapeutic potential of modulating the P2X7 receptor has spurred significant drug discovery efforts, with quinoline-based compounds emerging as a particularly promising class of antagonists.[11][12]

Structural Features and Structure-Activity Relationships (SAR)

The quinoline scaffold offers a versatile platform for medicinal chemists. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinoline ring can significantly impact potency, selectivity, and pharmacokinetic properties.[13][14] A common structural motif in many potent quinoline-based P2X7 antagonists is a carboxamide linkage, which appears to be crucial for interaction with the receptor.[1][15] For instance, the 6-chloroquinoline-5-carboxamide motif has been extensively explored, leading to the identification of highly potent compounds.[1] Further optimization of substituents on the quinoline ring has led to antagonists with nanomolar potency.[14]

Mechanism of Antagonism

Quinoline derivatives typically function as non-competitive antagonists of the P2X7 receptor. This indicates that they do not directly compete with ATP for its binding site. Instead, they are believed to bind to an allosteric site on the receptor, inducing a conformational change that prevents channel opening and subsequent pore formation, even in the presence of high ATP concentrations. This allosteric mechanism of action can be advantageous in overcoming the high local concentrations of ATP often found at sites of inflammation.

Experimental Workflows for the Discovery and Characterization of Quinoline-Based P2X7 Antagonists

A robust and logical experimental cascade is paramount for the successful identification and development of novel quinoline-based P2X7 receptor antagonists.

Primary Screening: High-Throughput Assays

The initial step in identifying novel antagonists is a high-throughput screen (HTS) of a compound library.

3.1.1. Calcium Influx Assay

-

Principle: This is a widely used HTS method that employs a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) pre-loaded into cells expressing the P2X7 receptor.[16] Agonist-induced activation of the receptor leads to a measurable increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists inhibit this response.[16]

-

Causality: This assay provides a direct and rapid readout of the initial channel opening, making it well-suited for automated HTS.

3.1.2. Ethidium Bromide Uptake Assay

-

Principle: This assay measures the formation of the large pore, a hallmark of P2X7 receptor activation. Ethidium bromide, a fluorescent dye that is normally membrane-impermeant, can enter the cell through the P2X7 pore and intercalate with DNA, leading to a significant increase in fluorescence.[16][17] Antagonists block this dye uptake.

-

Causality: This assay directly assesses a key functional consequence of sustained P2X7 activation and is often used to confirm hits from primary screens.

Figure 2: High-Throughput Screening Workflow. A streamlined process for identifying and confirming potent quinoline-based P2X7 receptor antagonists from a large chemical library.

Secondary Assays: Delving into Functional Activity

Following the identification and confirmation of initial hits, a series of secondary assays are crucial for a more in-depth characterization of their pharmacological profile.

3.2.1. IL-1β Release Assay

-

Principle: This is a highly physiologically relevant functional assay. It typically involves the use of human monocytic cell lines (e.g., THP-1) or primary immune cells that are first primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[14][16] Subsequent activation of the P2X7 receptor with an agonist triggers the release of mature IL-1β, which is then quantified by ELISA.[14][16] Potent antagonists will inhibit this release.[14]

-

Causality: This assay provides a direct measure of the antagonist's ability to block a key downstream inflammatory consequence of P2X7 receptor activation in a relevant cellular context.

Table 1: Key In Vitro Assays for Characterization of P2X7 Antagonists

| Assay | Principle | Key Parameter Measured | Purpose |

| Calcium Influx | Measures agonist-induced increase in intracellular Ca2+ using a fluorescent dye. | Fluorescence Intensity | Primary HTS, Potency (IC50) |

| Ethidium Bromide Uptake | Measures the uptake of a fluorescent dye through the P2X7 pore. | Fluorescence Intensity | Mechanism of Action, Potency (IC50) |

| IL-1β Release | Quantifies secreted IL-1β from LPS-primed immune cells following P2X7 activation. | IL-1β Concentration (ELISA) | Functional Efficacy, Physiological Relevance |

Detailed Experimental Protocol: IL-1β Release from Differentiated THP-1 Cells

This protocol provides a self-validating system for assessing the inhibitory activity of a quinoline-based P2X7 antagonist.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)

-

Test quinoline antagonist

-

Human IL-1β ELISA kit

-

96-well cell culture plates

Methodology:

-

Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

-

Causality: Differentiation is essential for upregulating the expression of P2X7 receptors and components of the inflammasome machinery.

-

-

LPS Priming: Replace the medium with fresh serum-free medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours.

-

Causality: LPS priming provides the first signal for inflammasome activation by inducing the transcription of pro-IL-1β.

-

-

Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of the quinoline antagonist for 30-60 minutes.

-

P2X7 Activation: Add a submaximal concentration of BzATP (e.g., EC80) to all wells (except the negative control) and incubate for 30-60 minutes.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell supernatants.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of IL-1β release for each antagonist concentration and determine the IC50 value.

Self-Validating Controls:

-

Negative Control: Cells treated with LPS only (no BzATP) to ensure minimal baseline IL-1β release.

-

Positive Control: Cells treated with LPS and BzATP (no antagonist) to establish the maximum P2X7-mediated IL-1β release.

-

Vehicle Control: Cells treated with the same concentration of the solvent used for the antagonist to account for any vehicle effects.

Concluding Remarks and Future Directions

Quinoline derivatives have firmly established themselves as a leading class of P2X7 receptor antagonists. Their chemical tractability and demonstrated potency make them highly attractive candidates for further development. While several P2X7 antagonists have entered clinical trials for various inflammatory and neurological conditions, none have yet received regulatory approval.[18][19][20] The brain-penetrant P2X7 antagonist JNJ-54175446 has undergone evaluation for major depressive disorder.[21][22]

Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of quinoline-based antagonists to enhance their efficacy and safety profiles. A deeper understanding of the structural biology of the P2X7 receptor will further aid in the rational design of next-generation antagonists with improved selectivity and potency. The robust experimental workflows detailed in this guide provide a solid foundation for the discovery and characterization of these promising therapeutic agents, which hold the potential to address significant unmet medical needs in a wide range of debilitating diseases.

References

- The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applic

- Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. (2025, August 5).

- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2023, September 1). PMC.

- The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? (2018, February 5). Frontiers in Pharmacology.

- Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. (2019, July 1). Bioorganic & Medicinal Chemistry Letters.

- Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor. (2020, December 1). PMC.

- Role and therapeutic targets of P2X7 receptors in neurodegener

- The Role of the P2X7 Receptor in Infectious Diseases. (2011, November 10).

- P2X7 receptor in skin biology and diseases. (2016, May 2). Baishideng Publishing Group.

- P2X7R Inhibitors. (2020, October 28).

- Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. (2023, September 1). PubMed.

- Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications. (n.d.). Frontiers in Pharmacology.

- Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018, May 10). PubMed.

- Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays. (2021, July 15). PubMed.

- The P2X7 Receptor: Central Hub of Brain Diseases. (2020, July 31). PMC.

- Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. (n.d.). University of Bari Aldo Moro.

- Physiological and pathological functions of P2X7 receptor in the spinal cord. (2010, October 28). PMC.

- A potential therapeutic role for P2X7 receptor (P2X7R)

- The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. (2016, October 1). PubMed.

- Antidepressant Trial With P2X7 Antagonist JNJ-54175446. (2019, October 4). ClinicalTrials.gov.

- From lead to clinic: A review of the structural design of P2X7R antagonists. (2023, January 1). OUCI.

- Synthesis and structure-activity relationships of novel, substituted 5,6-dihydrodibenzo[a,g]quinolizinium P2X7 antagonists. (2009, February 1). PubMed.

- An Improved Method for P2X7R Antagonist Screening. (2015, May 19). PMC.

- Trial evaluates purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder. (2023, July 31). Medical News.

- An Improved Method for P2X7R Antagonist Screening. (2015, May 19). Semantic Scholar.

- An Improved Method for P2X7R Antagonist Screening. (2015, May 19). PLOS One.

- P2X7-IN-2 as a selective P2X7 receptor antagonist. (n.d.). Benchchem.

- Synthesis and initial preclinical evaluation of the P2X7 receptor antagonist [¹¹C]A-740003 as a novel tracer of neuroinflamm

- P2X7 Receptor Antagonist Reduces Fibrosis and Inflammation in a Mouse Model of Alpha-Sarcoglycan Muscular Dystrophy. (2022, January 13). MDPI.

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Physiological and pathological functions of P2X7 receptor in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications [mdpi.com]

- 6. Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]

- 9. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]

- 10. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and structure-activity relationships of novel, substituted 5,6-dihydrodibenzo[a,g]quinolizinium P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alzdiscovery.org [alzdiscovery.org]

- 19. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. news-medical.net [news-medical.net]

Synthesis of N-(1-adamantyl)quinoline-2-carboxamide from quinaldic acid

Application Note: Overcoming Steric Hindrance in the Synthesis of N-(1-adamantyl)quinoline-2-carboxamide

Executive Summary & Mechanistic Rationale

The synthesis of N-(1-adamantyl)quinoline-2-carboxamide represents a classic challenge in medicinal chemistry: coupling a highly sterically hindered, lipophilic amine (1-adamantylamine) with a heterocyclic carboxylic acid (quinaldic acid). While standard carbodiimide-based coupling reagents (e.g., EDC, DCC) often suffer from sluggish kinetics and low yields when confronted with the bulky adamantyl moiety, the use of uronium-based coupling agents—specifically HATU—provides a robust, high-yielding alternative[1].

The Causality of Reagent Selection: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over its benzotriazole analog (HBTU) due to the presence of a nitrogen atom at the 7-position of the leaving group (HOAt). This nitrogen provides critical anchimeric assistance (a neighboring group effect) via hydrogen bonding with the incoming amine, effectively guiding the bulky 1-adamantylamine to the electrophilic carbonyl carbon[2]. Furthermore, performing a pre-activation step prevents the competitive guanidinylation of the primary amine, a common side reaction when bulky amines are exposed directly to uronium salts[1].

Fig 1: Mechanistic pathway of HATU activation overcoming the steric hindrance of 1-adamantylamine.

Quantitative Strategy Matrix

To provide a comprehensive view for drug development professionals scaling this synthesis, the following table summarizes the quantitative parameters comparing the discovery-scale HATU method[3] against a traditional acid chloride scale-up approach.

| Parameter | HATU-Mediated Coupling (Discovery) | Acid Chloride Method (Scale-up) |

| Primary Reagents | HATU, DIPEA, Anhydrous DMF | (COCl)₂, cat. DMF, DCM, Et₃N |

| Activation Time | 20 – 30 minutes | 2 – 4 hours |

| Coupling Time | 6 – 12 hours | 12 – 18 hours |

| Expected Yield | 85% – 95% | 75% – 85% |

| Impurity Profile | HOAt, Tetramethylurea | Quinaldic acid dimer, HCl salts |

| Key Advantage | High efficiency for bulky amines | Cost-effective, avoids HOAt byproduct |

Self-Validating Experimental Protocol: HATU-Mediated Coupling

This protocol is designed as a self-validating system. By integrating in-process analytical checkpoints, the scientist can confirm the success of each mechanistic step before proceeding, eliminating downstream failures.

Reagent Stoichiometry (1.0 mmol scale):

-

Quinaldic acid: 173 mg (1.0 equiv, 1.0 mmol)

-

HATU: 456 mg (1.2 equiv, 1.2 mmol)

-

1-Adamantylamine: 166 mg (1.1 equiv, 1.1 mmol)

-

DIPEA (N,N-Diisopropylethylamine): 522 µL (3.0 equiv, 3.0 mmol)

-

Anhydrous DMF: 5.0 mL (0.2 M concentration)

Phase 1: Pre-Activation

-

Dissolution: Charge a flame-dried, argon-purged 25 mL round-bottom flask with quinaldic acid (173 mg) and anhydrous DMF (5.0 mL).

-

Base Addition: Add DIPEA (522 µL) dropwise via syringe. Stir for 5 minutes at room temperature (20 °C) to ensure complete deprotonation.

-

Activation: Add HATU (456 mg) in one portion. The reaction mixture will typically transition from colorless to a distinct yellow/orange hue as the OAt active ester forms[2]. Stir for 20 minutes.

-

Validation Checkpoint 1 (TLC): Remove a 5 µL aliquot and quench it in 100 µL of methanol. Spot on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The quinaldic acid spot (UV active, baseline) should be completely consumed, replaced by a higher Rf spot corresponding to the methyl ester (formed by the MeOH quench of the active ester). Do not proceed until activation is complete.

-

Phase 2: Nucleophilic Coupling

-

Amine Addition: Add 1-adamantylamine (166 mg) to the activated mixture in one portion.

-

Reaction: Stir the mixture at room temperature for 6 hours.

-

Causality Note: The reaction is kept at room temperature rather than heated. Heating HATU-mediated reactions can accelerate the degradation of the active ester into unreactive tetramethyluronium byproducts. The anchimeric assistance of HOAt is sufficient to drive the reaction at 20 °C[3].

-

Validation Checkpoint 2 (LC-MS/TLC): Monitor the disappearance of the active ester. The target amide will appear as a highly lipophilic, UV-active spot (Rf ~0.6 in 1:1 Hexanes/EtOAc).

-

Phase 3: Quench and Selective Extraction

-

Dilution: Dilute the crude mixture with Ethyl Acetate (30 mL).

-

Acid Wash: Transfer to a separatory funnel and wash with saturated aqueous NH₄Cl (2 × 20 mL).

-

Causality Note: This mildly acidic wash protonates and removes excess DIPEA and any unreacted 1-adamantylamine without hydrolyzing the newly formed, sterically protected amide bond.

-

-

Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL).

-

Validation Checkpoint 3 (UV Check): HOAt is highly UV-active and water-soluble at basic pH. Check the final NaHCO₃ aqueous wash under a UV lamp (254 nm). If it fluoresces strongly, repeat the base wash until the aqueous layer is UV-inactive, ensuring complete removal of HOAt.

-

-

Brine Wash: Wash with brine (20 mL) to remove residual DMF.

Phase 4: Isolation

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford pure N-(1-adamantyl)quinoline-2-carboxamide as a white solid.

Fig 2: Step-by-step workflow for the HATU-mediated synthesis of the target adamantyl amide.

References

-

[2] Selective Chlorination of Iminosydnones for Fast Release of Amide, Urea and Sulfonamide-Containing Drugs - Royal Society of Chemistry (RSC). 2

-

[3] Cyrene as a Bio-based Solvent for HATU mediated Amide Coupling - Royal Society of Chemistry (RSC). 3

-

[1] Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling - MDPI Pharmaceuticals.1

Sources

Amide coupling protocol for quinoline-2-carboxylic acid and 1-adamantylamine

Application Note: High-Efficiency Amide Coupling of Quinoline-2-Carboxylic Acid and 1-Adamantylamine

Executive Summary & The Synthetic Challenge

The formation of an amide bond between quinoline-2-carboxylic acid (quinaldic acid) and 1-adamantylamine presents a unique intersection of steric and electronic challenges. While standard amide couplings with less hindered amines (e.g., anilines) proceed smoothly using traditional carbodiimides like EDC[1], introducing the 1-adamantyl moiety drastically alters the reaction kinetics.

As an application scientist, I frequently observe that classical coupling and activating agents generally fail or provide unacceptably low yields when applied to highly sterically hindered amines[2]. The bulky, tricyclic aliphatic cage of 1-adamantylamine physically shields the nucleophilic nitrogen, drastically retarding its attack on standard electrophilic carbonyls. Furthermore, the nitrogen atom at the 1-position of the quinoline ring can participate in intramolecular interactions that modulate the electrophilicity of the activated acid. To overcome this, the coupling protocol must rely on highly reactive intermediates that either bypass the steric barrier through extreme electrophilicity or utilize transition-state pre-organization.

Mechanistic Insights & Causality (E-E-A-T)

To design a self-validating and robust protocol, we must move beyond empirical reagent screening and understand the causality of the activation step.

-

Why EDC/HOBt Fails: The standard EDC/HOBt protocol generates an OBt (benzotriazole) active ester. Because the aminolysis step with 1-adamantylamine is kinetically slow, competing side reactions—such as the hydrolysis of the active ester back to the carboxylic acid or the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea—dominate the reaction pathway.

-

The HATU Advantage (Anchimeric Assistance): HATU generates an OAt (7-azabenzotriazole) active ester. The critical structural difference is the nitrogen atom at the 7-position of the triazole ring. This nitrogen provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine. This interaction pre-organizes the transition state, effectively "pulling" the sterically hindered 1-adamantylamine into the electrophilic center and accelerating the coupling to synthetically useful yields[2][3].

-

The Acyl Chloride Route (Brute Force Electrophilicity): When transition-state pre-organization is insufficient, converting the carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF provides a highly electrophilic species that forces the aminolysis forward, albeit under harsher conditions.

Workflow & Pathway Visualization

Reaction pathways for sterically hindered amide coupling.

Quantitative Data: Coupling Strategy Comparison

To guide experimental design, the following table summarizes the expected performance of various coupling strategies for this specific substrate pair, based on steric hindrance principles and literature precedents for challenging amides[4][5].

| Coupling Strategy | Reagents | Activation Intermediate | Expected Yield | Reaction Time | Mechanistic Notes |

| Carbodiimide | EDC, HOBt, DIPEA | OBt Active Ester | < 30% | 24 - 48 h | Prone to N-acylurea byproduct formation due to slow aminolysis. |

| Uronium/Aminium | HATU, DIPEA | OAt Active Ester | 75 - 90% | 12 - 18 h | Anchimeric assistance accelerates coupling; gold standard for bulky amines. |

| Acyl Halide | Oxalyl Chloride, DMF | Acyl Chloride | 80 - 95% | 4 - 6 h | Highly exothermic; requires strictly anhydrous conditions. |

| Phosphonium | PyBOP, DIPEA | OBt Active Ester | 40 - 50% | 24 h | Moderate yields; easier workup than EDC but lacks the reactivity of HATU. |

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Recommended for Mild Conditions)

This protocol is optimized to maximize the formation of the OAt active ester prior to the introduction of the sterically hindered amine.

Reagents & Stoichiometry:

-

Quinoline-2-carboxylic acid: 1.0 equiv (1.0 mmol, 173.2 mg)

-

1-Adamantylamine: 1.1 equiv (1.1 mmol, 166.4 mg)

-

HATU: 1.2 equiv (1.2 mmol, 456.3 mg)

-

N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (3.0 mmol, ~520 µL)

-

Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline-2-carboxylic acid and HATU in 4.0 mL of anhydrous DMF under a nitrogen atmosphere.

-

Base Addition: Add DIPEA dropwise to the stirring solution. The mixture will typically transition to a deep yellow or orange color, indicating the formation of the OAt active ester. Stir at room temperature for exactly 20 minutes. Critical Insight: Do not exceed 30 minutes of pre-activation, as uronium-based reagents can lead to guanidinylation of the amine if the active ester degrades.

-

Amine Introduction: Dissolve 1-adamantylamine in the remaining 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture.

-

Coupling: Allow the reaction to stir at room temperature for 12–18 hours. Monitor the consumption of the active ester via LC-MS.

-

Quench & Extraction: Dilute the reaction mixture with 15 mL of water to quench unreacted active species. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Washing & Isolation: Wash the combined organic layers sequentially with 1M aqueous HCl (15 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (15 mL) to remove unreacted carboxylic acid, and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-(1-adamantyl)quinoline-2-carboxamide.

Protocol B: Acyl Chloride-Mediated Coupling (Alternative for Maximum Yield)

Use this protocol if Protocol A yields incomplete conversion, as the acyl chloride bypasses the need for transition-state pre-organization.

Step-by-Step Methodology:

-

Acyl Chloride Formation: Suspend quinoline-2-carboxylic acid (1.0 mmol) in 5.0 mL of anhydrous Dichloromethane (DCM) at 0 °C under nitrogen. Add 2 drops of anhydrous DMF (catalyst).

-

Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 mmol, ~130 µL) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours until gas evolution ceases.

-

Concentration: Concentrate the mixture under reduced pressure to remove solvent and excess oxalyl chloride. Redissolve the highly moisture-sensitive quinoline-2-carbonyl chloride in 3.0 mL of fresh anhydrous DCM and cool to 0 °C.

-

Amine Addition: In a separate vial, dissolve 1-adamantylamine (1.1 mmol) and Triethylamine (2.5 mmol) in 2.0 mL of DCM. Add this solution dropwise to the acyl chloride at 0 °C.

-

Coupling & Workup: Warm to room temperature and stir for 4 hours. Dilute with DCM, wash with 1M HCl, sat. NaHCO₃, and brine. Dry and concentrate to yield the product.

Analytical Characterization & Troubleshooting

-

LC-MS Analysis: The target molecule (N-(1-adamantyl)quinoline-2-carboxamide, C₂₀H₂₂N₂O) has an exact mass of 306.17. Expect a prominent [M+H]⁺ peak at m/z 307.2 in positive electrospray ionization (ESI+).

-

NMR Signatures: In ¹H NMR (CDCl₃), the adamantyl protons will appear as a characteristic highly structured multiplet integration of 15H between 1.70 and 2.20 ppm. The amide N-H proton typically appears as a broad singlet around 7.8–8.2 ppm, shifted downfield due to the adjacent heteroaromatic system.

References

-

Mampuys, P., Ruijter, E., Orru, R. V. A., & Maes, B. U. W. (2018). "Synthesis of Secondary Amides from Thiocarbamates." Organic Letters, 20(14), 4235-4239. URL:[Link]

-

Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). "Recent Developments in Amide Synthesis Using Nonactivated Starting Materials." Journal of Organic Chemistry. Semantic Scholar. URL: [Link]

Sources

Application Note & Protocol: Characterizing the Solubility of N-(1-adamantyl)quinoline-2-carboxamide in DMSO and Methanol for Drug Discovery Applications

Abstract: N-(1-adamantyl)quinoline-2-carboxamide is a molecule of interest for researchers due to its rigid quinoline scaffold and bulky, lipophilic adamantyl group. Accurate solubility data is fundamental for the design and execution of reliable in vitro and in vivo studies, yet such data for this specific compound is not readily available in public literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of N-(1-adamantyl)quinoline-2-carboxamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present detailed protocols for solubility determination using the gold-standard shake-flask method, best practices for solution preparation, and the scientific rationale behind these experimental choices.

Part 1: Physicochemical Profile and Solubility Prediction

The molecular structure of N-(1-adamantyl)quinoline-2-carboxamide is the primary determinant of its solubility characteristics. The structure consists of a planar, aromatic quinoline ring system and a three-dimensional, highly saturated adamantyl cage.

-

Quinoline Core: The quinoline portion is a heterocyclic aromatic ring. The nitrogen atom provides a lone pair of electrons, making the molecule weakly basic.[1][2] This aromatic system contributes to van der Waals interactions and potential π-π stacking.

-

Adamantyl Group: The adamantane cage is a large, non-polar, and highly lipophilic moiety. Its rigid, bulky structure significantly increases the molecule's hydrophobicity and is a common feature in medicinal chemistry to enhance binding to hydrophobic pockets in protein targets.[3]

-

Carboxamide Linker: The amide group (-C(O)NH-) provides a hydrogen bond donor (N-H) and acceptor (C=O), allowing for specific interactions with solvents.

Solvent Properties and Predicted Solubility:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent. It is a powerful hydrogen bond acceptor but lacks a donor proton. Its high polarity and ability to disrupt solute-solute interactions make it an excellent solvent for a wide range of organic compounds, including many that are poorly soluble in water.[4][5]

-

Prediction: Due to the large, lipophilic nature of N-(1-adamantyl)quinoline-2-carboxamide, it is predicted to have high solubility in DMSO. DMSO can effectively solvate both the polar amide linker and the non-polar regions of the molecule.

-

-

Methanol (MeOH): A polar protic solvent. It can act as both a hydrogen bond donor and acceptor. While it is a good solvent for many organic molecules, its strong hydrogen-bonding network can make it less effective at solvating large, highly non-polar solutes compared to DMSO.

-

Prediction: Solubility in methanol is predicted to be moderate to low . While the amide linker can interact favorably with methanol, the large adamantyl group will likely disrupt methanol's hydrogen-bonding network, making solvation less energetically favorable than in DMSO.

-

Part 2: Application Note on Solution Preparation and Handling

Accurate preparation of stock and working solutions is critical for experimental reproducibility. Given the predicted high lipophilicity, DMSO is the recommended solvent for preparing high-concentration stock solutions.

Best Practices for Preparing DMSO Stock Solutions:

-

Use High-Quality Solvent: Always use anhydrous or low-water content DMSO (stored with desiccant) to prevent compound precipitation, as some compounds are significantly less soluble in DMSO containing even small amounts of water.[6]

-

Accurate Weighing: Use a calibrated analytical balance to weigh a precise amount of N-(1-adamantyl)quinoline-2-carboxamide powder.

-

Stepwise Dissolution: Add the solvent to the solid in a stepwise manner. For example, to prepare a 10 mM solution, add approximately 80% of the final required volume of DMSO to the vial containing the compound.

-

Ensure Complete Dissolution: Cap the vial tightly and mix thoroughly using a vortex mixer. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (not to exceed 40°C) may also be used but should be done with caution.[6]

-

Visual Confirmation: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be completely clear.

-

Dilution for Assays: When preparing working solutions for aqueous biological assays, perform dilutions in a stepwise manner.[7] Rapidly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.[8] Remember that the final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cellular toxicity.[7][9]

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Part 3: Protocol for Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility values, an experimental determination is necessary. The Shake-Flask Method is considered the gold standard for measuring thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent at a given temperature.[10]

Objective: To determine the maximum concentration of N-(1-adamantyl)quinoline-2-carboxamide that can be dissolved in DMSO and methanol at a controlled temperature (e.g., 25°C) under equilibrium conditions.

Materials:

-

N-(1-adamantyl)quinoline-2-carboxamide (solid powder)

-

Anhydrous DMSO

-

ACS grade or higher Methanol

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Benchtop centrifuge

-

0.22 µm PTFE syringe filters and syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for dilutions

Protocol Steps:

-

Compound Addition:

-

Label two separate glass vials for each solvent (DMSO and Methanol).

-

Add an excess amount of solid N-(1-adamantyl)quinoline-2-carboxamide to each vial. An excess is critical to ensure a saturated solution is formed. A visual excess of solid (a small layer of powder at the bottom) should be present after adding the solvent. A starting point could be ~5-10 mg of compound.

-

-

Solvent Addition:

-

Accurately pipette a precise volume (e.g., 1.0 mL) of the respective solvent (DMSO or Methanol) into each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator set to a constant, moderate speed.

-

Incubate at a controlled temperature (e.g., 25°C) for 24 hours . This extended incubation is crucial to ensure the system reaches thermodynamic equilibrium.[10][11]

-

-

Phase Separation (Crucial Step):

-

After 24 hours, remove the vials and let them stand vertically for 30 minutes to allow larger particles to settle.

-

To remove all undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. Carefully collect the supernatant without disturbing the solid pellet.

-

Filtration (Recommended): Withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean, labeled vial. Discard the first few drops of filtrate to saturate the filter membrane. This method is highly effective at removing fine particulates.

-

-

-

Quantification:

-

Preparation of Calibration Curve: Prepare a series of known concentrations of N-(1-adamantyl)quinoline-2-carboxamide in the relevant solvent. This is typically done by creating a high-concentration stock and performing serial dilutions.

-

Sample Dilution: Accurately perform a large dilution of the clear, saturated supernatant from Step 4 into the concentration range of your calibration curve. A 1:100 or 1:1000 dilution is common, depending on the expected solubility.

-

Analysis: Analyze the standards and the diluted sample using HPLC-UV or UV-Vis spectrophotometry. The quinoline ring provides a strong UV chromophore suitable for detection.

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of the saturated supernatant. Perform the experiment in triplicate for statistical validity.

-

Part 4: Data Presentation

The experimentally determined results should be recorded in a clear and concise format.

Table 1: Experimentally Determined Thermodynamic Solubility of N-(1-adamantyl)quinoline-2-carboxamide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

Note: The molecular weight of N-(1-adamantyl)quinoline-2-carboxamide is required to convert mg/mL to mM.

Part 5: Visualization of Experimental Workflow

The following diagram illustrates the key steps of the Shake-Flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

For novel or poorly characterized compounds like N-(1-adamantyl)quinoline-2-carboxamide, experimental determination of solubility is not merely a preliminary step but a foundational requirement for robust scientific inquiry. Relying on qualitative assessments can lead to significant errors in downstream applications, such as underestimation of biological potency due to compound precipitation in assays.[8] The protocols and best practices outlined in this guide provide a reliable framework for obtaining accurate thermodynamic solubility data in DMSO and methanol, thereby ensuring the integrity and reproducibility of future research and development efforts.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Accessed March 2026.

- Biointerface Research in Applied Chemistry.

- PCBiS. Thermodynamic solubility. Accessed March 2026.

- Bharate, S. S., & Vishwakarma, R. A. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1941-1945.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed March 2026.

- BenchChem. Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. Accessed March 2026.

- ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions. Accessed March 2026.

- Taylor, L. S., & Mauer, K. J. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2038-2045.

- Merck. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Accessed March 2026.

- GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Accessed March 2026.

- MedChemExpress. Compound Handling Instructions. Accessed March 2026.

- ResearchGate. How do I make a stock solution of a substance in DMSO? Accessed March 2026.

- Improved Pharma. Accelerated Small Molecule Drug Development. Accessed March 2026.

- University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Accessed March 2026.

- International Journal for Multidisciplinary Research.

- Life Chemicals. Compound solubility measurements for early drug discovery. Accessed March 2026.

- Kerns, E. H. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 289-319.

- Wikipedia. Quinoline. Accessed March 2026.

- BenchChem. Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide. Accessed March 2026.

- Duffy, S., & Avery, V. M. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 60(19), 8048-8061.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.

- PubChem. 4-(1-adamantyl)-N-[(E)-2,2-dimethylpropylideneamino]quinoline-2-carboxamide. Accessed March 2026.

- MilliporeSigma. n-(1-adamantyl)-4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Accessed March 2026.

- MolPort. Compound N-[1-(adamantan-1-yl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide. Accessed March 2026.

- Ross, G. A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(2), 2095-2103.

- ResearchGate. (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Accessed March 2026.

- Wang, Y., et al. (2018). TsOH·H2O-Mediated N-amidation of Quinoline N-oxides: Facile and Regioselective. Organic Letters, 20(15), 4563-4566.

- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)

- Carroll, V. M., et al. (2016). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 7(5), 921-931.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. enamine.net [enamine.net]

Application Note: High-Throughput Antimycobacterial Screening of Novel Quinoline Derivatives Using the Resazurin Microtiter Assay (REMA)

Introduction & Mechanistic Rationale

The quinoline scaffold is a highly privileged pharmacophore in anti-tubercular drug discovery. This is most notably exemplified by bedaquiline, a diarylquinoline that specifically inhibits mycobacterial ATP synthase. Recent medicinal chemistry efforts have expanded this class to include novel thiosemicarbazide-quinolines and 7-chloroquinolines, which demonstrate potent activity against multidrug-resistant (MDR) Mycobacterium tuberculosis (Mtb) .

To evaluate the efficacy of these novel derivatives, the Resazurin Microtiter Assay (REMA)—frequently referred to as the Microplate Alamar Blue Assay (MABA)—serves as the gold standard for high-throughput Minimum Inhibitory Concentration (MIC) determination . Traditional agar proportion methods require 3 to 4 weeks of incubation due to Mtb's sluggish doubling time (15–20 hours). REMA circumvents this bottleneck by leveraging metabolic redox indicators, providing a robust colorimetric and fluorometric readout in just 7 to 9 days .

Biochemical Logic of the Assay

Resazurin is a blue, non-fluorescent, and non-toxic redox dye. In the presence of viable, metabolically active mycobacteria, it is reduced by intracellular NADH dehydrogenase to resorufin, a highly fluorescent pink compound. If a quinoline derivative successfully inhibits mycobacterial growth or induces cell death, the cellular environment remains oxidized, and the well remains visually blue.

Biochemical logic of the Resazurin Microtiter Assay (REMA).

Self-Validating Assay Architecture

A reliable protocol is not merely a sequence of steps; it is a self-validating system. REMA requires four interlocking controls to ensure data integrity and rule out false positives/negatives:

-

Growth Control (Media + Bacteria): Validates that the Mtb inoculum is viable and capable of reducing resazurin. (Expected Readout: Pink / High Fluorescence).

-

Sterility Control (Media Only): Validates aseptic technique and media sterility. Bacterial contamination will cause false dye reduction. (Expected Readout: Blue / Low Fluorescence).

-

Solvent Control (Media + Bacteria + Max DMSO %): Validates that the vehicle used to dissolve the quinoline derivatives (typically 1% DMSO) does not independently inhibit Mtb growth. (Expected Readout: Pink / High Fluorescence).

-

Reference Drug Control (Isoniazid & Rifampicin): Validates the susceptibility profile of the specific H37Rv batch and ensures assay sensitivity against known MIC thresholds .

Experimental Workflow & Protocol

REMA workflow for antimycobacterial screening of quinoline derivatives.

Note: All procedures involving live M. tuberculosis H37Rv must be conducted in a certified Biosafety Level 3 (BSL-3) facility using appropriate PPE and a Class II Type B2 Biological Safety Cabinet.